Product packaging for 3,4-Diphenylcoumarin(Cat. No.:CAS No. 71644-60-5)

3,4-Diphenylcoumarin

Cat. No.: B2830595
CAS No.: 71644-60-5
M. Wt: 298.341
InChI Key: PNQJTOKSXJMLND-UHFFFAOYSA-N
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Description

3,4-Diphenylcoumarin is a synthetic coumarin derivative that serves as a privileged scaffold in medicinal and agricultural chemistry research. This compound features two phenyl substituents at the 3- and 4-positions of the coumarin core, a structure recognized for its significant potential in antifungal studies. Research indicates that coumarin derivatives exhibit strong antifungal activity against various phytopathogenic fungi, including Botrytis cinerea , Colletotrichum gloeosporioides , Fusarium oxysporum , and Valsa mali . The antifungal properties are highly dependent on the nature and pattern of substituents on the coumarin core. Studies involving three-dimensional quantitative structure-activity relationship (3D-QSAR) models suggest that specific electronic and steric features, particularly at the C-3 and C-8 positions, can greatly enhance antifungal efficacy . The diphenyl configuration makes this compound a valuable intermediate for probing structure-activity relationships and for the design and synthesis of novel derivatives with optimized biological activity and physical properties. It is supplied as a high-purity solid for use in chemical biology, antifungal mechanism studies, and as a lead compound in the development of new agrochemical agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H14O2 B2830595 3,4-Diphenylcoumarin CAS No. 71644-60-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-diphenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O2/c22-21-20(16-11-5-2-6-12-16)19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)23-21/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQJTOKSXJMLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)OC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,4 Diphenylcoumarin and Its Analogues

Conventional Synthetic Routes to the 3,4-Diphenylcoumarin Scaffold

Traditional methods for synthesizing the this compound core have been well-established, primarily relying on palladium-catalyzed cross-coupling reactions and various condensation reactions. These methods provide reliable pathways to the target molecule and its substituted derivatives.

Palladium-Catalyzed Coupling Reactions in this compound Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they have been effectively utilized in the synthesis of 3,4-diphenylcoumarins. wikipedia.orgmdpi.com These reactions typically involve the coupling of an aryl or vinyl halide with a terminal alkyne, or an organoborane compound with a halide, facilitated by a palladium catalyst. wikipedia.orglibretexts.orgwikipedia.org

The Suzuki coupling , a versatile cross-coupling method, involves the reaction of an organoborane with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This reaction is instrumental in creating C-C bonds necessary for producing complex structures like biaryl compounds. libretexts.org The choice of palladium precursors, such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, along with various ligands, is crucial for the reaction's efficiency. libretexts.org The reaction conditions are generally mild and can often be performed in aqueous or biphasic systems, which is advantageous for industrial applications. wikipedia.org

The Sonogashira coupling is another key palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, and it is highly effective for synthesizing substituted alkynes under mild conditions. wikipedia.orgorganic-chemistry.org While traditional Sonogashira reactions require anhydrous and anaerobic conditions, modern protocols have been developed that circumvent these limitations. organic-chemistry.org The acyl Sonogashira reaction, an extension of this method, uses acid chlorides instead of aryl halides, providing a direct route to α,β-alkynyl ketones which are precursors to various heterocyclic compounds. mdpi.com

A study detailed the synthesis of novel quinazolinylphenyl-1,3,4-thiadiazole conjugates using a Suzuki cross-coupling reaction. mdpi.com In this process, a bromo-substituted quinazoline (B50416) was reacted with a boronic acid pinacol (B44631) ester in the presence of a palladium catalyst, [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), and a base. mdpi.com

Reaction Catalyst System Reactants Key Features
Suzuki CouplingPd catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂), BaseOrganoborane, Halide/TriflateForms C-C bonds, mild conditions, can be run in aqueous media. libretexts.orgwikipedia.orgmdpi.com
Sonogashira CouplingPd catalyst, Cu(I) co-catalyst, Amine baseTerminal alkyne, Aryl/Vinyl halideForms C-C bonds between sp² and sp carbons, mild conditions. wikipedia.orgorganic-chemistry.org
Acyl SonogashiraPd catalyst, Cu(I) co-catalystTerminal alkyne, Acid chlorideSynthesizes α,β-alkynyl ketones, precursors for heterocycles. mdpi.com

Condensation Reactions for the Formation of the Coumarin (B35378) Core with Diphenyl Substitution

Condensation reactions represent a fundamental class of organic reactions where two molecules combine, often with the loss of a small molecule like water. wikipedia.org Several named condensation reactions are pivotal in the synthesis of the coumarin nucleus.

The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol (B47542) and a β-ketoester or a carboxylic acid with a β-carbonyl group, typically under acidic conditions. researchgate.nettaylorandfrancis.com This reaction's outcome is influenced by the nature of the phenol, the β-ketoester, and the catalyst employed. arkat-usa.org While it is a straightforward method, it can sometimes require harsh conditions and stoichiometric amounts of strong acids. researchgate.net To address this, greener protocols using catalysts like meglumine (B1676163) sulfate (B86663) or mechanochemical methods have been developed. researchgate.netrsc.org

The Perkin reaction , discovered by William Henry Perkin, involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid, which acts as a base catalyst. wikipedia.orglongdom.org This reaction is primarily used to synthesize α,β-unsaturated aromatic acids, including cinnamic acid derivatives. wikipedia.orgbyjus.com A classic application is the synthesis of coumarin from salicylaldehyde (B1680747) and acetic anhydride. wikipedia.orglongdom.org

The Knoevenagel condensation is another crucial C-C bond-forming reaction. mdpi.com It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a base. sigmaaldrich.com The reaction typically proceeds to an α,β-unsaturated product through a β-hydroxy intermediate. sigmaaldrich.com This method is versatile and can be applied to a wide range of substrates, including the synthesis of coumarins from o-hydroxybenzaldehydes. mdpi.comsciensage.info

Reaction Reactants Catalyst/Conditions Product Type
Pechmann CondensationPhenol, β-Ketoester/Carboxylic acidAcid catalyst (e.g., H₂SO₄, SnCl₂·2H₂O)Substituted coumarins. researchgate.nettaylorandfrancis.com
Perkin ReactionAromatic aldehyde, Acid anhydrideAlkali salt of the acidα,β-Unsaturated aromatic acids (precursors to coumarins). wikipedia.orglongdom.org
Knoevenagel CondensationAldehyde/Ketone, Active methylene compoundBase catalyst (e.g., piperidine, ionic liquids)α,β-Unsaturated compounds, including coumarins. mdpi.comsigmaaldrich.com

Kostanecki-Robinson Type Reactions for Substituted 3,4-Diphenylcoumarins

The Kostanecki-Robinson reaction is a method for synthesizing chromones or coumarins from o-hydroxyaryl ketones and aliphatic or aromatic acid anhydrides. wikipedia.org When aliphatic anhydrides are used, coumarins can be formed. wikipedia.org The mechanism involves O-acylation of the phenol, followed by an intramolecular aldol condensation to form a cyclized intermediate, and finally elimination of a hydroxyl group to yield the chromone (B188151) or coumarin. wikipedia.org This reaction is particularly useful for preparing 3- or 4-substituted coumarins. researchgate.net

Advanced and Multicomponent Synthetic Approaches Relevant to this compound Analogues

Modern synthetic chemistry has seen the rise of more sophisticated and efficient strategies, including multicomponent reactions (MCRs). MCRs are convergent reactions where three or more reactants combine in a single step to form a product that incorporates most of the atoms from the starting materials. nih.govsci-hub.se This approach offers high atom economy, efficiency, and often simplifies purification processes. nih.govum.edu.mt

The Ugi reaction is a prominent example of a four-component reaction that can be combined with other transformations, such as cyclization or cross-coupling reactions, to generate diverse and complex heterocyclic structures. nih.gov While direct synthesis of this compound via a single MCR is not commonly reported, the principles of MCRs are highly relevant for creating libraries of coumarin analogues for various applications. researchgate.net For instance, a three-component reaction involving 4-hydroxycoumarin, a carbonyl compound, and an active methylene compound can be used to synthesize pyranocoumarins, which are structurally related to coumarin derivatives. um.edu.mt

Advanced palladium-catalyzed methods, such as those involving C-H activation, are also emerging as powerful tools. For example, 3,4-dihydroquinolinones have been synthesized via palladium-catalyzed activation and arylation of inert C(sp³)-H bonds, suggesting the potential for similar strategies to be applied to the synthesis of coumarin analogues. nih.gov

Chemical Transformations and Mechanistic Investigations of 3,4 Diphenylcoumarin

Reactivity Profiles and Pathways for Derivatization

3,4-Diphenylcoumarin exhibits a rich reactivity profile stemming from its fused heterocyclic structure, which includes an aromatic ring, an α,β-unsaturated lactone, and two phenyl substituents. These features allow for various chemical modifications and derivatizations. The phenyl rings can undergo electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the coumarin (B35378) core may influence their reactivity. The lactone carbonyl group is susceptible to nucleophilic attack, and the double bond within the pyrone ring can participate in addition reactions.

Derivatization pathways often involve functionalizing the existing phenyl rings or modifying the coumarin core itself. For instance, reactions targeting the C-3 and C-4 positions, or the phenyl substituents, can lead to a diverse array of derivatives with potentially altered electronic and steric properties. Strategies for derivatization are guided by the inherent reactivity of these functional groups, aiming to introduce new functionalities or to build more complex molecular architectures mdpi.comresearchgate.netgcms.czscbt.comresearchgate.net.

Mechanistic Studies of Reactions Involving the this compound Moiety

Mechanistic investigations are crucial for understanding how reactions involving this compound proceed, enabling the optimization of reaction conditions and the rational design of new synthetic routes. These studies often employ computational methods, kinetic analyses, and spectroscopic techniques to elucidate reaction intermediates and transition states.

The carbonyl group of coumarins, including this compound, can undergo condensation reactions with amines to form imines or iminium salts wikipedia.orgyoutube.com. This process typically involves a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, leads to the formation of a C=N double bond. The removal of water is critical to drive the equilibrium towards the imine product wikipedia.orgyoutube.com.

The general mechanism for the formation of imines from carbonyl compounds and primary amines involves:

Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate (carbinolamine or hemiaminal).

Proton Transfer: Proton transfers occur to make the hydroxyl group a better leaving group.

Dehydration: Elimination of water from the carbinolamine intermediate leads to the formation of an iminium ion.

Deprotonation: A final deprotonation step yields the neutral imine product.

While specific studies focusing solely on this compound's carbonyl-amine condensation are not detailed in the provided search results, the general principles of carbonyl-amine condensation apply to coumarin systems wikipedia.orgyoutube.com.

Desulfurization processes play a role in certain synthetic strategies for coumarins and related compounds. These methods often involve the removal of sulfur atoms from precursor molecules to form the desired heterocyclic ring. For example, visible-light-promoted desulfurative radical protocols have been developed for the synthesis of coumarin C-glycosides from glycosyl thiols nih.govresearchgate.net. In these processes, sulfur extrusion is a key step, often facilitated by photocatalysts or specific reagents.

The mechanism typically involves the formation of sulfur-containing intermediates, such as thiols or thiocarbamates, which then undergo desulfurization. This can occur through various pathways, including radical mechanisms or oxidative processes nih.govresearchgate.netpsecommunity.org. For instance, m-chloroperbenzoic acid (m-CPBA) can effect the desulfurization of thiocoumarins to coumarins, often resulting in a fluorescent "turn-on" signal researchgate.net. These desulfurization reactions are vital for constructing the coumarin scaffold from sulfur-containing precursors, offering alternative synthetic routes nih.govresearchgate.netpsecommunity.org.

Transition metal-catalyzed C–H bond activation has emerged as a powerful tool for constructing complex heterocyclic systems, including iminocoumarins mdpi.comacs.orgnih.govmdpi.comscielo.br. These strategies bypass the need for pre-functionalized starting materials by directly functionalizing C–H bonds. In the synthesis of iminocoumarins, C–H activation, often directed by a functional group such as a thiocarbamate, is employed to forge new carbon-nitrogen bonds acs.orgnih.gov.

A typical mechanism for Rh-catalyzed C–H activation in iminocoumarin formation involves:

Catalyst Activation: Generation of a reactive cationic RhIII species.

Directed C–H Activation: The catalyst undergoes ortho C–H bond activation of a substrate (e.g., aryl thiocarbamate), forming a metallacyclic intermediate.

Alkyne Insertion and Desulfurization: An alkyne inserts into the metallacycle, followed by desulfurization, leading to a rhodacycle containing an iminium cation.

Nucleophilic Attack and Reductive Elimination: A nucleophile (e.g., sulfonamide) attacks the iminium cation, followed by reductive elimination to yield the iminocoumarin product and regenerate the catalyst acs.orgnih.gov.

These C–H activation methodologies offer efficient and atom-economical routes to iminocoumarins, showcasing the versatility of modern synthetic techniques mdpi.comacs.orgnih.govmdpi.comscielo.br.

Compound List

this compound

Glycosyl thiols

Thiocoumarins

Iminocoumarins

Sulfonamides

Aryl thiocarbamates

Alkynes

Rhodium complexes

Palladium complexes

Structural Elucidation and Spectroscopic Characterization of 3,4 Diphenylcoumarin Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone in the characterization of organic molecules, offering detailed insights into the connectivity and electronic environment of atoms. Both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for confirming the structure of 3,4-diphenylcoumarin.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number, type, and environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum typically displays signals corresponding to the aromatic protons of the two phenyl rings and the coumarin (B35378) core. In a typical ¹H NMR spectrum recorded in CDCl₃ at 400 MHz, this compound exhibits complex multiplets in the aromatic region, generally between δ 7.10 and 7.54 ppm, reflecting the various phenyl protons. Specifically, the spectrum shows signals integrating for a significant number of aromatic protons, consistent with the presence of two phenyl substituents and the benzopyranone ring system beilstein-journals.org. The multiplicity of these signals arises from spin-spin coupling between adjacent protons.

Table 1: Representative ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Proton TypeChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic7.10-7.25m9H
Aromatic7.28-7.35m3H
Aromatic7.44dd1H
Aromatic7.54td1H

Note: Specific assignments may vary slightly depending on the exact derivative and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound generates a distinct signal, allowing for the identification of different carbon environments, including aromatic carbons, the carbonyl carbon, and carbons bearing substituents. In a ¹³C NMR spectrum recorded at 100 MHz in CDCl₃, this compound displays signals characteristic of its structure beilstein-journals.org. The carbonyl carbon (C=O) of the lactone ring is typically observed at a downfield chemical shift, around δ 161.3 ppm. The aromatic carbons of the coumarin core and the phenyl rings resonate in the range of δ 116.7 to 153.2 ppm, with specific signals indicating quaternary carbons and protonated carbons.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon TypeChemical Shift (δ, ppm)
C=O (Lactone Carbonyl)161.3
Aromatic (Quaternary)116.7, 120.4, 124.1, 126.9, 127.6, 127.7, 127.8, 128.2, 128.3, 129.3, 130.5, 131.4, 133.8, 134.4, 151.6, 153.2

Note: The exact number and position of signals can be influenced by the specific derivative and experimental conditions. ¹³C NMR spectra typically show signals for non-equivalent carbons, with quaternary carbons often appearing as singlets savemyexams.com.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations libretexts.orgspecac.com. For this compound, the IR spectrum is expected to show characteristic absorption bands. A prominent band corresponding to the stretching vibration of the carbonyl group (C=O) of the lactone ring is typically observed in the region of 1700-1750 cm⁻¹ beilstein-journals.orgnih.gov. For this compound, this carbonyl stretch is reported at approximately 1711 cm⁻¹ beilstein-journals.org. Additionally, bands associated with aromatic C-H stretching vibrations (above 3000 cm⁻¹) and C=C stretching within the aromatic rings (around 1600 cm⁻¹ and 1500 cm⁻¹) are expected libretexts.orgspecac.com. The presence of C-O stretching vibrations, characteristic of the ester linkage in the coumarin ring, would also be observed, often in the fingerprint region (1200-700 cm⁻¹) libretexts.org.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group/BondAbsorption Wavenumber (cm⁻¹)Assignment
Carbonyl (C=O)1711Lactone ester carbonyl stretch
C-O Stretch1297Ester C-O stretch
C-O Stretch1038Ester C-O stretch
Aromatic C-H>3000 (expected)Unsaturated C-H stretch
Aromatic C=C~1600, ~1500 (expected)Aromatic ring stretching

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular mass of a compound, thereby confirming its elemental composition and molecular formula hmdb.ca. By providing a highly accurate mass-to-charge ratio (m/z), HRMS can distinguish between molecules with the same nominal mass but different formulas. For this compound (C₂₁H₁₄O₂), the calculated monoisotopic mass is approximately 298.1045 g/mol . HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can detect the protonated molecular ion [M+H]⁺. The experimental measurement of this ion to a high degree of accuracy allows for the unambiguous confirmation of the molecular formula. For instance, HRMS (APCI) analysis of this compound has reported a value for [M+H]⁺ found at 299.1065, which closely matches the calculated value of 299.1067 beilstein-journals.org.

Table 4: HRMS Data for this compound

Ion TypeCalculated m/zFound m/zMass Accuracy (ppm)
[M+H]⁺299.1067299.1065~0.7

X-ray Crystallography for Three-Dimensional Structure Determination

Compound List:

this compound

Computational and Theoretical Chemistry Studies of 3,4 Diphenylcoumarin

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to determining the electronic properties of molecules. uotechnology.edu.iq These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, orbital energies, and molecular stability.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying coumarin (B35378) derivatives due to its favorable balance of accuracy and computational cost. thenucleuspak.org.pk DFT methods are used to calculate the electronic structure by approximating the electron density of the system. A primary application of DFT is the optimization of the molecule's geometry to find its most stable, lowest-energy structure. From this optimized geometry, key parameters such as bond lengths and bond angles can be determined. thenucleuspak.org.pk

A crucial aspect of DFT studies on coumarin derivatives is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. nih.gov For substituted coumarins, DFT calculations have been employed using functionals like B3LYP with basis sets such as 6-311++G(d,p) to elucidate these electronic characteristics. thenucleuspak.org.pk

Interactive Table 1: Example of Electronic Properties Calculable via DFT for a Coumarin Derivative

This table presents typical electronic property data that would be generated from a DFT analysis of a molecule like 3,4-diphenylcoumarin. The values are illustrative.

ParameterDescriptionTypical Calculated Value
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-2.1 eV
Energy Gap (ΔE) Difference between ELUMO and EHOMO (LUMO-HOMO)4.4 eV
Total Energy The total electronic energy of the optimized molecule-1200 Hartrees

One of the most powerful tools for this analysis is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the electron density surface of the molecule, with different colors indicating regions of varying charge distribution. Red areas, representing negative potential, are indicative of electrophilic attack sites (regions rich in electrons), while blue areas, representing positive potential, highlight nucleophilic attack sites (regions deficient in electrons). thenucleuspak.org.pk

Another set of important local descriptors are Fukui functions. These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. By analyzing the Fukui functions, one can pinpoint the atoms most susceptible to nucleophilic attack (f+) or electrophilic attack (f-). scielo.org.mxresearchgate.net These theoretical tools are essential for understanding how molecules like this compound would interact with other reagents. scielo.org.mx

Interactive Table 2: Example of Global Reactivity Descriptors Derived from FMO Energies

Global DescriptorFormulaDescriptionIllustrative Value
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.6.5 eV
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.2.1 eV
Chemical Hardness (η) η ≈ (I - A) / 2Measures resistance to change in electron distribution.2.2 eV
Electronegativity (χ) χ ≈ (I + A) / 2The power of an atom to attract electrons to itself.4.3 eV

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are particularly useful for exploring the three-dimensional structures and dynamic properties of flexible molecules like this compound.

The presence of two phenyl rings attached to the coumarin core at the 3 and 4 positions allows for rotation around the single bonds connecting them. This flexibility means that this compound can exist in multiple spatial arrangements, or conformations, each with a different potential energy. Conformational analysis is the systematic study of these different conformers to identify the most stable, low-energy structures. nih.gov

Computational methods, particularly DFT, are highly effective for calculating the ground-state dipole moment (µg). researchgate.net Theoretical calculations can also be extended to estimate the excited-state dipole moment (µe), which is important for understanding the photophysical properties of fluorescent molecules. Studies on various coumarin derivatives have shown that the excited-state dipole moments are often higher than their ground-state counterparts, indicating that the molecule becomes more polar upon electronic excitation. researchgate.net These calculations are vital for interpreting solvatochromic data (the change in color with solvent polarity) and for designing molecules with specific electronic and optical properties. researchgate.net

Advanced Applications of 3,4 Diphenylcoumarin in Materials Science

Optical Properties and Luminescence Characteristics

The optical and luminescence characteristics of organic molecules are fundamental to their utility in various technological applications. Coumarin (B35378) derivatives, including those with phenyl substituents, often exhibit favorable photophysical behavior.

Fluorescence Behavior and Quantum Yield Studies

The fluorescence behavior of coumarin derivatives is heavily influenced by their molecular structure, including the presence and position of substituents. Studies on related coumarin-based fluorophores, such as COUPY derivatives, have revealed significant fluorescence quantum yields (ΦF) and distinct absorption and emission spectra mdpi.com. These properties are crucial for applications requiring efficient light emission.

For instance, research on COUPY fluorophores has demonstrated that modifications to the coumarin backbone can modulate their photophysical properties, including fluorescence quantum yields, which are measured as the ratio of emitted photons to absorbed photons mdpi.comiss.comjasco-global.com. While specific data for 3,4-Diphenylcoumarin itself might be found within broader studies on diphenylcoumarins, the general trend for such conjugated systems indicates potential for high fluorescence efficiency. The quantum yield is a critical parameter, reflecting the efficiency of the molecule in converting absorbed light into emitted fluorescence iss.comjasco-global.com. Studies often compare these values to known standards like fluorescein (B123965) or rhodamine for calibration iss.com.

Applications in Optical Brighteners

Optical brighteners, also known as fluorescent whitening agents (FWAs), are compounds that absorb ultraviolet light and re-emit it as blue-violet light, thereby masking yellowing and enhancing the perceived whiteness and brightness of materials google.comispigment.comraytopoba.com. Coumarin derivatives have historically been investigated and utilized in this capacity. For example, 3,5-diphenylcoumarin has been noted in the context of optical brightener compounds for fabrics and detergents google.com. The structural features that contribute to fluorescence, such as extended π-conjugation present in diphenylcoumarins, are key to their function as optical brighteners. These compounds are widely used in textiles, paper, plastics, and detergents to improve visual appeal ispigment.comraytopoba.com.

Potential as Dispersed Fluorescent Laser Dyes

The development of dye lasers has relied heavily on organic molecules that exhibit efficient fluorescence and can be pumped by other lasers to achieve stimulated emission nist.govucla.edu. Coumarin derivatives, particularly those with amino substituents (e.g., 7-aminocoumarins), are well-established laser dyes, offering tunability over a wide range of wavelengths nist.govresearchgate.net. The presence of phenyl groups in this compound can influence its photophysical properties, potentially affecting its suitability as a laser dye. The efficiency of a laser dye is often characterized by its quantum efficiency and stability under prolonged excitation uni-muenchen.deresearchgate.net. While specific studies detailing this compound as a dispersed fluorescent laser dye might be limited, its conjugated coumarin core suggests a potential for such applications, possibly in solid-state matrices or specialized solvent systems scirp.org.

Emerging Materials Science Applications

Beyond established uses, the unique optical and electronic properties of coumarin derivatives like this compound position them for emerging roles in advanced materials science. The ability to tune their fluorescence properties makes them candidates for applications in sensing, imaging, and optoelectronics.

Materials science research encompasses the development of materials with tailored properties for specific functions stanford.edumkscienceset.comextrica.come-palli.comthe-innovation.orgiaamonline.orgthescipub.comnsf.gov. Luminescent organic molecules are integral to many of these advancements. For instance, coumarin-based fluorophores are explored for their potential in chemical and biological detection sensors due to their sensitivity to environmental changes stanford.edu. Their photostability and tunable emission also make them attractive for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices, where precise control over light emission is paramount rsc.org. Furthermore, the development of novel materials for applications such as security features, advanced coatings, and even as components in photonics research continues to drive interest in molecules with well-defined optical responses uni-stuttgart.de. The inherent fluorescence and potential for functionalization of the diphenylcoumarin scaffold suggest avenues for integration into smart materials and responsive systems.

Biological Activity and Structure Activity Relationship Sar Studies of 3,4 Diphenylcoumarin Analogues

Investigation of Anticancer Mechanisms in Cellular Models

The anticancer effects of 3,4-diarylcoumarin analogues are multifaceted, involving interference with cellular processes critical for cancer cell survival and proliferation. Investigations have focused on their impact on cell viability, cell cycle progression, oxidative stress, mitochondrial function, and the induction of programmed cell death.

Studies evaluating a series of 3,4-diarylcoumarins have demonstrated significant cytotoxic activity against human lung (A549) and prostate (PC-3) cancer cell lines. Among the synthesized compounds, 7,8-Diacetoxy-3-(4-(methylsulfonyl)phenyl)-4-phenylcoumarin (compound 4f) emerged as particularly potent, exhibiting the highest cytotoxicity in the A549 lung cancer cell line with a CC50 value of 13.5 μM iiarjournals.orgiiarjournals.org. Another analogue, compound 4g , showed higher cytotoxic activity in the PC-3 prostate cancer cell line, although specific CC50 values were not detailed in the provided literature iiarjournals.org. These findings highlight the differential activity of various analogues across different cancer types, underscoring the importance of structural variations.

Compound 4f demonstrated a significant ability to arrest the cell cycle progression in A549 cells in a dose-dependent manner iiarjournals.orgiiarjournals.org. Specifically, treatment with compound 4f led to notable cell cycle arrest in the G1/G0, S, and G2 phases, suggesting a disruption of critical checkpoints required for cell division iiarjournals.orgiiarjournals.org. This cell cycle arrest mechanism is a common strategy employed by anticancer agents to halt tumor growth frontiersin.org. Other coumarin (B35378) derivatives have also been shown to induce cell cycle arrest, for instance, in the G1 phase nih.govnih.gov.

A key mechanism underlying the cytotoxic effects of 3,4-diarylcoumarin analogues, such as compound 4f, involves the induction of reactive oxygen species (ROS) iiarjournals.orgiiarjournals.org. Elevated levels of ROS can lead to oxidative stress, damaging cellular components and triggering cell death pathways. The role of ROS in the cytotoxic action of compound 4f was confirmed by experiments where the co-administration of an antioxidant, N-acetylcysteine (NAC), significantly reduced the compound's ability to induce cell death, thereby confirming a ROS-dependent mechanism iiarjournals.orgiiarjournals.org. Other studies have also implicated ROS production in the anticancer activity of various coumarin derivatives and related compounds nih.govnih.govnih.govmdpi.com.

The modulation of mitochondrial membrane potential (MMP) is another critical mechanism through which 3,4-diarylcoumarin analogues exert their anticancer effects iiarjournals.orgiiarjournals.org. Compound 4f was observed to cause a loss of MMP, a phenomenon often preceding or accompanying apoptosis. This disruption in mitochondrial function can lead to the release of pro-apoptotic factors, such as cytochrome c, further contributing to cell death nih.govnih.gov. The collapse of MMP is a hallmark of early apoptotic events sioc-journal.cn.

The culmination of cell cycle arrest, ROS production, and MMP modulation often results in the induction of apoptotic cell death iiarjournals.orgiiarjournals.org. Studies have shown that compound 4f effectively induces apoptotic cell death in A549 cells iiarjournals.orgiiarjournals.org. This programmed cell death pathway is essential for eliminating cancer cells without causing significant damage to surrounding healthy tissues. Other coumarin-based compounds and related natural products have also been reported to induce apoptosis through various pathways, including caspase activation and the modulation of pro- and anti-apoptotic proteins frontiersin.orgnih.govnih.govnih.govmdpi.comsioc-journal.cn.

Structure-activity relationship studies on 3,4-diarylcoumarins have revealed that specific substituent patterns are crucial for enhancing cytotoxic activity iiarjournals.orgiiarjournals.orgsci-hub.st. The presence of the 7,8-diacetoxy and 3-p-(methylsulfonyl) groups on the 3,4-diarylcoumarin scaffold, as seen in compound 4f, was identified as critical for modulating higher cytotoxic activity iiarjournals.orgiiarjournals.org. These findings suggest that strategic functionalization of the coumarin core can optimize its interaction with cellular targets, leading to enhanced anticancer efficacy. While specific SAR data for a broad range of 3,4-diphenylcoumarin analogues were not extensively detailed in the provided snippets, the importance of substituents on the coumarin ring and aryl moieties for antiproliferative activity has been a recurring theme in coumarin research sci-hub.st.

Analysis of Antifertility Potential in Preclinical Models

Research into the antifertility potential of this compound derivatives has explored their effects in preclinical models, particularly concerning their ability to inhibit embryo implantation.

Inhibition of Implantation in Animal Models

Studies have demonstrated that certain derivatives of this compound exhibit significant antifertility activity in animal models. Specifically, a compound identified as 3,4-diphenyl-7-(Z-diethylaminoethoxy)coumarin was found to prevent implantation in rats when administered orally google.com. This finding suggests a direct impact on reproductive processes at the preclinical stage. Related research on structurally similar compounds, such as 3,4-diphenylchromenes and chromans, has also indicated pregnancy-inhibiting activity in rats, with specific derivatives like 3,4-trans-3-phenyl-4-p-(β-pyrrolidinoethoxy)phenyl-7-methoxychroman and its 2,2-dimethyl analogue showing marked effects nih.gov.

Structure-Activity Relationships of Basic Ethers of 3,4-Diphenylcoumarins

Investigations into the structure-activity relationships (SAR) of these compounds have highlighted the importance of specific structural features for their antifertility effects. For instance, the presence of ether linkages, such as the diethylaminoethoxy group at the 7-position of the coumarin ring in this compound derivatives, has been associated with potent antifertility activity google.com. Similarly, research on related diphenylchromene and chroman structures identified that the nature and position of substituents, including ether linkages, significantly influenced their pregnancy-inhibiting capabilities nih.gov. While "basic ethers" as a broad category are implied in the SAR studies, the direct findings often detail specific ether substitutions and their impact on activity.

Q & A

Q. What are the common synthetic strategies for preparing 3,4-Diphenylcoumarin derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : A widely used approach involves Friedel-Crafts acylation followed by oxidative cyclization. For instance, 3,5-dimethoxyphenylacetic acid can serve as a starting material, with regioselective formylation and cyclization steps to construct the coumarin core . Alternative methods include H-Y zeolite-catalyzed reactions , which offer recyclability and mild conditions, though yields may vary depending on substituent steric effects . Optimize temperature (typically 80–120°C) and solvent polarity (e.g., toluene or DMF) to enhance regioselectivity and reduce byproducts.

Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques :
  • NMR : Analyze aromatic proton splitting patterns (e.g., doublets for H-3 and H-4 protons in the coumarin ring) and coupling constants to verify substitution patterns .
  • X-ray diffraction : Resolve conformational fixation of the diphenyl groups, which may influence photophysical properties .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity and detect trace intermediates .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to OSHA and GHS guidelines :
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and EN166-certified goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis to mitigate inhalation risks .
  • Waste disposal : Neutralize acidic byproducts (e.g., trifluoroacetic acid) with sodium bicarbonate before disposal in approved hazardous waste containers .

Advanced Research Questions

Q. How can regioselectivity challenges in this compound synthesis be addressed?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors :
  • Electron-donating groups (e.g., -OCH₃) at the phenyl ring meta-position direct electrophilic substitution to the para-position .
  • Preyssler catalysts (heteropolyacids) enhance para-selectivity in dihydrocoumarin formation by stabilizing transition states .
  • Computational modeling (DFT) can predict substituent effects on reaction pathways, guiding experimental design .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer :
  • Standardized assays : Use consistent cell lines (e.g., MCF-7 for estrogenicity studies) and control compounds (e.g., 17β-estradiol) to minimize variability .
  • Structure-activity relationship (SAR) studies : Correlate substituent electronegativity (e.g., -F vs. -CH₃) with activity trends. For example, fluorinated analogs may exhibit enhanced metabolic stability but reduced solubility .
  • Meta-analysis : Compare data across studies using platforms like SciFinder, focusing on protocols with validated IC₅₀/EC₅₀ values .

Q. How can researchers optimize photophysical properties of this compound for sensing applications?

  • Methodological Answer :
  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -NO₂) at the 7-position to red-shift fluorescence emission .
  • Solvatochromic studies : Test emission spectra in solvents of varying polarity (e.g., hexane vs. DMSO) to tune Stokes shift for sensor design .
  • Time-resolved spectroscopy : Measure fluorescence lifetimes to assess intramolecular charge transfer (ICT) efficiency, a key factor in "turn-on" sensor mechanisms .

Data Analysis & Reporting

Q. How should researchers address discrepancies in published synthetic yields for this compound derivatives?

  • Methodological Answer :
  • Parameter benchmarking : Compare reaction temperatures, catalysts (e.g., H-Y zeolite vs. Preyssler), and workup procedures across studies .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., dihydroquinolones) that may reduce yields in trifluoroacetic acid-mediated reactions .
  • Replicate conditions : Reproduce high-yield protocols with strict inert atmosphere control (e.g., argon) to confirm reproducibility .

Q. What are best practices for reporting crystallographic data of this compound derivatives?

  • Methodological Answer :
  • Deposit CIF files in the Cambridge Structural Database (CSD) with full refinement parameters (R-factor ≤ 0.05) .
  • Highlight conformational features : Report dihedral angles between phenyl rings and the coumarin plane, as these impact π-π stacking in solid-state applications .
  • Validate hydrogen bonding : Use Mercury software to visualize intermolecular interactions critical for crystal packing .

Safety & Compliance

Q. What are the environmental hazards associated with this compound waste, and how can they be mitigated?

  • Methodological Answer :
  • Aquatic toxicity : Classify waste under EPA Hazard Code D002 (toxic) due to potential bioaccumulation. Treat with activated carbon filtration before disposal .
  • Regulatory compliance : Follow TSCA inventory requirements (PMN and S flags) for U.S. labs and KECL guidelines for international studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.